molecular formula C15H21FN4 B11744614 4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-N,N-dimethylaniline

4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-N,N-dimethylaniline

Cat. No.: B11744614
M. Wt: 276.35 g/mol
InChI Key: KWKHTRJLBCZLJN-UHFFFAOYSA-N
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Description

4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-N,N-dimethylaniline is a complex organic compound with the molecular formula C15H22ClFN4. It is characterized by the presence of a pyrazole ring, a fluoroethyl group, and a dimethylaniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-N,N-dimethylaniline typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluoroethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline
  • 4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline

Uniqueness

4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-N,N-dimethylaniline is unique due to the specific positioning of the fluoroethyl group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C15H21FN4

Molecular Weight

276.35 g/mol

IUPAC Name

4-[[[2-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H21FN4/c1-19(2)14-5-3-13(4-6-14)11-17-12-15-7-9-18-20(15)10-8-16/h3-7,9,17H,8,10-12H2,1-2H3

InChI Key

KWKHTRJLBCZLJN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC2=CC=NN2CCF

Origin of Product

United States

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